molecular formula C12H14ClNO2 B13446208 Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride CAS No. 62316-47-6

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride

Cat. No.: B13446208
CAS No.: 62316-47-6
M. Wt: 239.70 g/mol
InChI Key: FUARSWVWAZVXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety and a substituted amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride typically involves the reaction of benzoic acid derivatives with methyl-2-propynylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid, which is used to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with similar structural features but lacking the substituted amine group.

    4-Methylbenzoic acid: Another related compound with a methyl group attached to the benzene ring.

Uniqueness

Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

CAS No.

62316-47-6

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-[[methyl(prop-2-ynyl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h1,4-7H,8-9H2,2H3,(H,14,15);1H

InChI Key

FUARSWVWAZVXRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.